4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid
Description
Properties
IUPAC Name |
4-(2,2,2-trichloroethoxysulfonyloxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O6S/c10-9(11,12)5-17-19(15,16)18-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIKKVFRVQFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60798714 | |
| Record name | 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60798714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653605-34-6 | |
| Record name | 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60798714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target compound features a benzoic acid backbone substituted at the para position with a sulfonate ester group containing a 2,2,2-trichloroethoxy moiety. The synthesis typically follows a three-step strategy:
Stepwise Preparation Methods
Carboxylic Acid Protection
The carboxylic acid group of 4-hydroxybenzoic acid is often protected as an ester to avoid side reactions during sulfonation. Common protecting groups include methyl, benzyl, or phenylmethyl esters.
Example Protocol (Benzyl Ester Protection):
- Reactants: 4-hydroxybenzoic acid, benzyl bromide, potassium carbonate.
- Conditions: Reflux in dimethylformamide (DMF) for 12 hours.
- Yield: ~85–90%.
The choice of protecting group impacts downstream steps. Benzyl esters, for instance, are stable under sulfonation conditions and can be removed via catalytic hydrogenation or acidic hydrolysis.
Sulfonation and Trichloroethoxy Group Introduction
The hydroxyl group of the protected benzoic acid undergoes sulfonation to form a sulfonyl chloride intermediate, which is subsequently reacted with 2,2,2-trichloroethanol.
Sulfonation with Chlorosulfonic Acid
- Reactants: Protected 4-hydroxybenzoic acid ester, chlorosulfonic acid (ClSO₃H).
- Conditions:
- Temperature: 0–5°C (controlled to manage exothermic reaction).
- Solvent: Dichloromethane (DCM) or chloroform.
- Duration: 2–4 hours.
- Intermediate: 4-(chlorosulfonyloxy)benzoic acid ester.
Nucleophilic Substitution with 2,2,2-Trichloroethanol
- Reactants: Sulfonyl chloride intermediate, 2,2,2-trichloroethanol, base (e.g., pyridine or triethylamine).
- Conditions:
- Temperature: Room temperature to 50°C.
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Duration: 6–12 hours.
- Yield: 65–75%.
Mechanistic Insight:
The base neutralizes HCl generated during the substitution, driving the reaction to completion. The trichloroethoxy group’s electron-withdrawing nature stabilizes the sulfonate ester against hydrolysis.
Deprotection to Regenerate Carboxylic Acid
The final step involves removing the ester protecting group to yield the free acid.
Benzyl Ester Deprotection:
Alternative Synthetic Routes
One-Pot Sulfonation-Esterification
A streamlined approach combines sulfonation and trichloroethoxy group introduction in a single pot, reducing intermediate isolation steps.
Protocol:
Critical Analysis of Methodologies
Yield Optimization
Yields vary significantly based on protecting groups and reaction conditions:
| Protection Method | Sulfonation Yield | Deprotection Yield | Overall Yield |
|---|---|---|---|
| Methyl ester | 70% | 95% | 66.5% |
| Benzyl ester | 75% | 90% | 67.5% |
| Phenylmethyl ester | 65% | 85% | 55.3% |
Benzyl esters strike a balance between stability and ease of removal, making them preferable for large-scale synthesis.
Industrial-Scale Considerations
Catalytic Innovations
Recent patents highlight the use of heterogeneous catalysts (e.g., silica-supported sulfonic acids) to enhance sulfonation efficiency and reduce waste.
Solvent Recycling
Ethyl acetate and THF are recovered via distillation in industrial setups, improving process sustainability.
Chemical Reactions Analysis
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form benzoic acid and 2,2,2-trichloroethanol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles depending on the desired product .
Scientific Research Applications
4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid is a synthetic compound featuring a benzoic acid structure linked to a sulfonyl group, which is further substituted with a 2,2,2-trichloroethoxy group. It has a molecular formula of and a molecular weight of approximately 439.69 g/mol. The compound's structure includes a sulfonate ester, increasing its reactivity and potential applications in medicinal chemistry and agrochemicals.
Potential Applications
This compound has several potential applications:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Medicinal Chemistry: The compound is useful in medicinal chemistry because of its distinct chemical reactivity.
- Agrochemicals: It also has potential uses in agricultural applications.
Chemical Reactivity
The chemical reactivity of this compound is due to its sulfonyl and carboxylic acid functional groups, which allow it to undergo several types of reactions.
Structural Analogues
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Amino group instead of sulfonyl | Known for its use in dye synthesis and as a local anesthetic |
| Benzenesulfonamide | Contains a sulfonamide group | Used primarily as an antibacterial agent |
| 4-Methylbenzenesulfonic Acid | Methyl substitution on benzene ring | Commonly utilized in industrial applications |
| 4-Hydroxybenzoic Acid | Hydroxyl group instead of sulfonyl | Important in cosmetics and food preservation |
Mechanism of Action
The mechanism of action of 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s trichloroethoxy group can also participate in various chemical transformations, contributing to its reactivity and versatility .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:
Key Observations :
- Electron-Withdrawing Effects: The trichloroethoxy group in the target compound likely enhances stability compared to pyridinone-based analogs (e.g., 4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid), which are designed for controlled activation under oxidative conditions .
- Agrochemical Relevance : Unlike sulfonylurea herbicides (e.g., chlorimuron, metsulfuron), the target compound lacks a urea linkage, suggesting divergent mechanisms of action. Its trichloroethoxy group may confer distinct binding properties in enzyme inhibition or soil persistence.
Q & A
Basic: What are the established synthetic routes for 4-{[(2,2,2-Trichloroethoxy)sulfonyl]oxy}benzoic acid, and how are reaction conditions optimized?
Answer:
The synthesis of sulfonyloxy-substituted benzoic acid derivatives typically involves nucleophilic substitution or sulfonation reactions. For example, analogous compounds like 2-chloro-4-(chlorosulfonyl)benzoyl chloride are synthesized via sulfonation using reagents like thionyl chloride (SOCl₂) under reflux, with dimethylformamide (DMF) as a catalyst . For this compound, a plausible route includes:
Sulfonation : Reacting 4-hydroxybenzoic acid with 2,2,2-trichloroethoxysulfonyl chloride in anhydrous conditions.
Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity.
Catalysis : Add a base (e.g., pyridine) to neutralize HCl byproducts and drive the reaction .
Optimization : Adjust molar ratios (e.g., 1:1.2 for sulfonyl chloride), temperature (40–60°C), and reaction time (6–12 hours) to maximize yield.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trichloroethoxy group (δ 3.8–4.2 ppm for -OCH₂CCl₃) and sulfonyloxy linkage (δ 7.5–8.5 ppm for aromatic protons adjacent to the sulfonate) .
- Infrared Spectroscopy (IR) : Peaks at ~1370 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (carboxylic acid C=O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z ~394 for C₉H₆Cl₃O₆S) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Solubility differences : The compound’s low solubility in aqueous buffers can lead to inconsistent bioassay results. Use co-solvents (e.g., DMSO ≤1%) or derivatize the carboxylic acid to improve solubility .
- Assay interference : The sulfonyloxy group may chelate metal ions (e.g., Cu²⁺ in enzyme assays). Include control experiments with metal chelators (e.g., EDTA) .
- Metabolic instability : Evaluate stability in biological matrices (e.g., plasma) via LC-MS to identify degradation products .
Advanced: What strategies mitigate competing side reactions during synthesis?
Answer:
Common side reactions include hydrolysis of the sulfonyloxy group or trichloroethoxy cleavage. Mitigation strategies:
- Moisture control : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
- Temperature modulation : Avoid exceeding 60°C to prevent sulfonate decomposition.
- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid nucleophilic attack .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinity to target enzymes (e.g., tyrosinase) by modeling interactions between the sulfonyloxy group and active-site residues .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and metabolic stability. For instance, replacing the trichloroethoxy group with fluorinated chains may improve membrane permeability .
- QSAR studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity to prioritize synthetic targets .
Advanced: What analytical approaches identify degradation products under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolytic conditions.
- LC-MS/MS : Identify cleavage products (e.g., benzoic acid or sulfonic acid derivatives) .
- Kinetic analysis : Plot degradation rates vs. pH to determine stability thresholds (e.g., stable at pH 4–6, rapid hydrolysis at pH >9) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyloxy group.
- Solvent : Dissolve in dry DMSO for biological assays; avoid aqueous buffers unless freshly prepared .
Advanced: How does the trichloroethoxy group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing trichloroethoxy group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
